

Application Notes and Protocols: ACY-775

Treatment of RN46A-B14 Neuronal Cells

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B605172

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a cytoplasmic enzyme that plays a crucial role in various cellular processes, including microtubule dynamics, by deacetylating α -tubulin.[2] Inhibition of HDAC6 leads to hyperacetylation of α -tubulin, which is associated with enhanced microtubule stability and axonal transport, making it a therapeutic target for neurodegenerative diseases and psychiatric disorders.[3][4][5] The RN46A-B14 cell line is an immortalized rat embryonic raphe neuronal precursor cell line that can differentiate into serotonergic neurons.[6][7][8][9][10] This cell line serves as a valuable in vitro model for studying neuronal processes and the effects of neuroactive compounds. These application notes provide detailed protocols for the treatment of RN46A-B14 cells with **ACY-775** and the subsequent analysis of its effects on protein acetylation.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **ACY-775** and other HDAC inhibitors on RN46A-B14 cells.

Table 1: Effect of HDAC Inhibitors on α -Tubulin Acetylation in RN46A-B14 Cells

Treatment	Concentration (μM)	Treatment Duration (hours)	Change in α-Tubulin Acetylation (K40) (% of Vehicle)
Vehicle (0.1% DMSO)	-	4	100
ACY-775	2.5	4	~400% increase
ACY-738	2.5	4	~400% increase
Tubastatin A (TubA)	2.5	4	~400% increase
Trichostatin A (TSA)	0.6	4	Significant increase

Data extracted from Jochems et al., 2014.[\[1\]](#)[\[11\]](#)

Table 2: Effect of HDAC Inhibitors on Histone H3 Acetylation in RN46A-B14 Cells

Treatment	Concentration (μM)	Treatment Duration (hours)	Change in Histone H3 Acetylation (K9) (% of Vehicle)
Vehicle (0.1% DMSO)	-	4	100
ACY-775	2.5	4	No significant change
ACY-738	2.5	4	No significant change
Tubastatin A (TubA)	2.5	4	No significant change
Trichostatin A (TSA)	0.6	4	Significant increase

Data extracted from Jochems et al., 2014.[\[1\]](#)[\[11\]](#)

Experimental Protocols

Cell Culture of RN46A-B14 Cells

Materials:

- RN46A-B14 cells

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates
- Incubator (37°C, 5% CO₂)

Protocol:

- Culture undifferentiated RN46A-B14 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[\[1\]](#)
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells when they reach 80-90% confluency.
- To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until the cells detach.
- Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

ACY-775 Treatment of RN46A-B14 Cells

Materials:

- Cultured RN46A-B14 cells
- **ACY-775**
- Dimethyl sulfoxide (DMSO)

- Cell culture medium

Protocol:

- Plate RN46A-B14 cells at the desired density in appropriate cell culture plates.
- Allow the cells to adhere and grow for 24 hours.
- Prepare a stock solution of **ACY-775** in DMSO.
- On the day of treatment, dilute the **ACY-775** stock solution in cell culture medium to the final desired concentration (e.g., 2.5 μ M).^[1] A vehicle control using 0.1% DMSO in the medium should be included.^[1]
- Remove the existing medium from the cells and replace it with the medium containing **ACY-775** or the vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 4 hours).^[1]

Western Blotting for Protein Acetylation

Materials:

- Treated RN46A-B14 cells
- Histone extraction kit (e.g., Epigentek) or RIPA lysis buffer
- Protein assay kit (e.g., Bio-Rad)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:

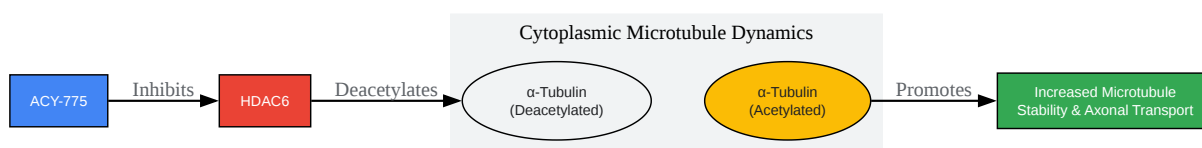
- Anti-acetyl- α -Tubulin (Lys40)
- Anti- α -Tubulin
- Anti-acetyl-Histone H3 (Lys9)
- Anti-Histone H3
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- After treatment, wash the cells with cold PBS.
- For histone analysis, process the samples using a histone extraction kit according to the manufacturer's instructions.[1] For whole-cell lysates, use a suitable lysis buffer (e.g., RIPA).
- Quantify the protein concentration of the lysates using a protein assay.[1]
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

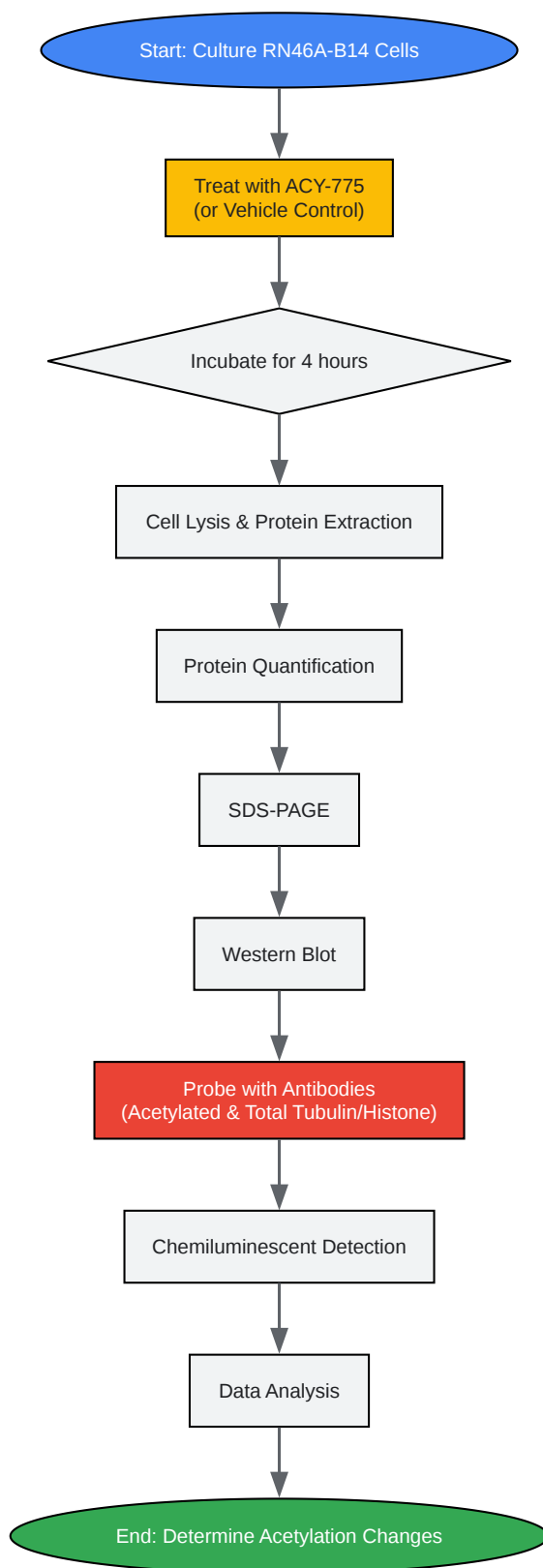
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.

Mandatory Visualizations



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Caption: **ACY-775** inhibits HDAC6, increasing α -tubulin acetylation.



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Caption: Workflow for analyzing **ACY-775**'s effects on RN46A-B14 cells.

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